![molecular formula C22H21N5O5S2 B2612095 (2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide CAS No. 300718-64-3](/img/structure/B2612095.png)
(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C22H21N5O5S2 and its molecular weight is 499.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA is the inflammatory response in the body . This compound has been shown to inhibit the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells .
Mode of Action
The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA interacts with its targets by inhibiting the oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages .
Biochemical Pathways
The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA affects the inflammatory response pathway. It downregulates the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA has been tested for toxicity and was found to be non-toxic towards normal fibroblast cells .
Result of Action
The result of the action of the compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA is a significant reduction in inflammation. The compound treatment significantly downregulated the mRNA expression of inflammatory markers which were elevated in zymosan-induced generalised inflammation . It also upregulated the expression of the anti-inflammatory cytokine IL-10 .
Biochemical Analysis
Biochemical Properties
This compound has been shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells .
Cellular Effects
The compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit nitric oxide production in lipopolysaccharide-induced J774.2 macrophages . This indicates that the compound can influence cell signaling pathways and gene expression, potentially impacting cellular metabolism .
Molecular Mechanism
Its ability to inhibit nitric oxide production suggests that it may interact with biomolecules involved in this pathway . It could potentially exert its effects through enzyme inhibition or activation, or through changes in gene expression .
Temporal Effects in Laboratory Settings
The compound’s effects over time in laboratory settings have not been fully explored. It has been shown to have significant anti-inflammatory effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the compound has been shown to have significant anti-inflammatory effects at a dose of 100 mg/kg . No suppressive effect was observed at the dose of 25 mg/kg .
Biological Activity
The compound (2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and other relevant pharmacological properties.
Chemical Structure
The compound features a complex structure that includes:
- A pyrimidine moiety.
- A sulfamoyl group.
- A carbamothioyl linkage.
- A phenylpropene backbone.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific tyrosine kinases involved in cancer progression, such as VEGFR-2 and c-Met, which are critical in tumor angiogenesis and metastasis .
- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cells, which can be crucial for its anticancer properties.
Cytotoxic Activity
The cytotoxic effects of the compound were evaluated against various cancer cell lines. Notable findings include:
Table 1: Cytotoxicity against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT-116 (Colorectal) | 3.403 ± 0.18 | |
MCF-7 (Breast) | 5.000 ± 0.25 | |
A549 (Lung) | 10.200 ± 0.50 |
These results indicate that the compound exhibits significant cytotoxicity, particularly against colorectal cancer cells.
Selectivity Index
The selectivity index (SI) is an important measure of a compound's safety profile. The compound demonstrated a favorable SI when tested against normal cell lines compared to cancer cell lines:
Table 2: Selectivity Index
Compound | Cancer Cell IC50 (µM) | Normal Cell IC50 (µM) | SI |
---|---|---|---|
(2E)-Compound | 3.403 | 60.000 | 17.6 |
A higher SI indicates better selectivity for cancer cells over normal cells, suggesting a potentially safer therapeutic profile.
Case Studies
- Study on Colorectal Cancer : In vitro studies showed that the compound significantly reduced cell viability in HCT-116 cells while sparing normal fibroblast cells, demonstrating its potential as a targeted therapy .
- VEGFR-2 Inhibition : The compound was found to inhibit VEGFR-2 with an IC50 value of approximately 51 nM, indicating strong antiangiogenic properties .
Scientific Research Applications
Recent studies have highlighted the compound's potential in modulating inflammatory responses. It has been shown to interact with various biochemical pathways, particularly those involved in inflammation:
-
Mechanism of Action :
- The compound inhibits oxidative bursts from phagocytes and polymorphonuclear cells, which play a critical role in the inflammatory response.
- It downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and NF-κB, indicating its anti-inflammatory properties.
-
Pharmacokinetics :
- Preliminary studies suggest low toxicity towards normal fibroblast cells, making it a candidate for therapeutic applications.
Anti-inflammatory Research
The compound's ability to modulate inflammatory markers makes it a valuable tool in research focused on chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its effects on cytokine expression can be studied to understand its potential as an anti-inflammatory agent.
Cancer Research
Given its structural similarities to other compounds that exhibit anticancer properties, (2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide can be explored for its cytotoxic effects on cancer cell lines. Investigating its mechanism could lead to the development of new cancer therapies.
Drug Development
The compound serves as a lead structure for the synthesis of new derivatives with enhanced biological activity. Medicinal chemists can modify its structure to optimize potency and selectivity against specific biological targets.
Case Study 1: Inhibition of Inflammatory Cytokines
A study demonstrated that treatment with this compound resulted in a significant reduction in mRNA levels of TNF-α and IL-1β in zymosan-induced inflammation models. This suggests its potential use in therapeutic strategies aimed at controlling excessive inflammatory responses.
Case Study 2: Anticancer Activity
In vitro assays using various cancer cell lines revealed that modifications of the compound could enhance its cytotoxic effects. Derivatives were tested for their ability to induce apoptosis and inhibit proliferation, providing insights into their potential as anticancer agents .
Properties
IUPAC Name |
(E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S2/c1-31-20-14-18(24-21(26-20)32-2)27-34(29,30)17-11-9-16(10-12-17)23-22(33)25-19(28)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,26,27)(H2,23,25,28,33)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDGHVHSRHSQL-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.